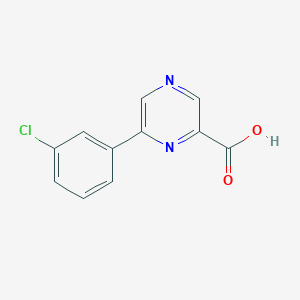
6-(3-Chlorophenyl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a chlorophenyl group in the structure enhances its potential for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 3-chlorophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification process involves crystallization and recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Chlorophenyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorophenyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new drugs for treating infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(3-Chlorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the chlorophenyl group, making it less reactive in certain chemical reactions.
3-Chloropyrazine-2-carboxylic acid: Similar structure but with the chlorine atom directly attached to the pyrazine ring.
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid: Similar but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
6-(3-Chlorophenyl)pyrazine-2-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C11H7ClN2O2 |
|---|---|
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
6-(3-chlorophenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) |
InChI-Schlüssel |
JFATYBDOZMFZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


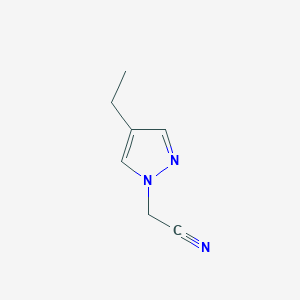
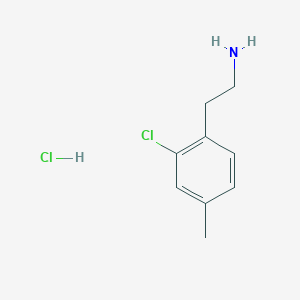
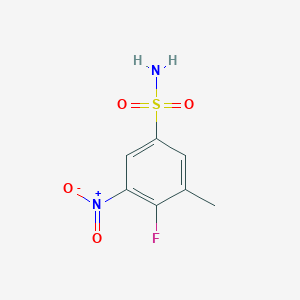
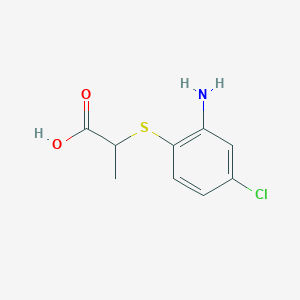
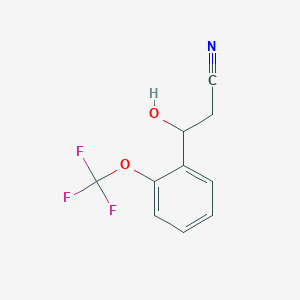
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
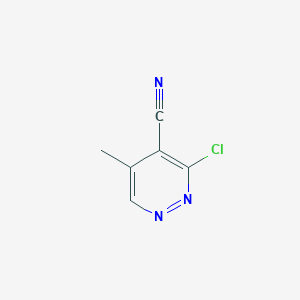
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
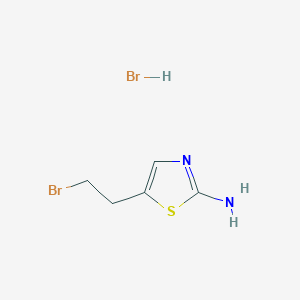
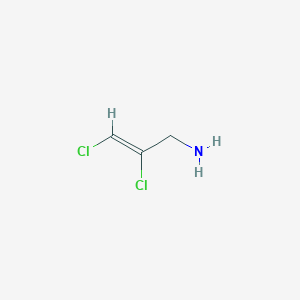
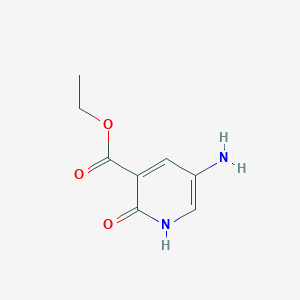
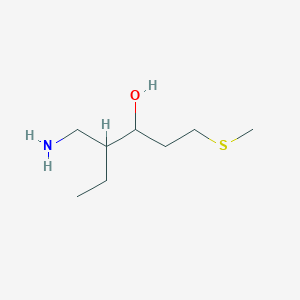
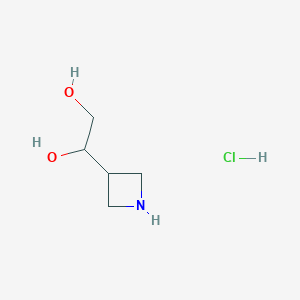
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
